molecular formula C16H20N2O4 B12182935 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid

4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid

Cat. No.: B12182935
M. Wt: 304.34 g/mol
InChI Key: IVRFGYOLBYBJSQ-UHFFFAOYSA-N
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Description

4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its diverse biological activities and is found in many bioactive compounds, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the formation of the indole nucleus followed by the attachment of the propanoyl and butanoic acid groups. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to give high yields of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced alcohol derivatives .

Scientific Research Applications

4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the indole nucleus with the propanoyl and butanoic acid groups allows for diverse chemical reactivity and biological interactions .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

4-[3-(4-methoxyindol-1-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C16H20N2O4/c1-22-14-5-2-4-13-12(14)7-10-18(13)11-8-15(19)17-9-3-6-16(20)21/h2,4-5,7,10H,3,6,8-9,11H2,1H3,(H,17,19)(H,20,21)

InChI Key

IVRFGYOLBYBJSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCCC(=O)O

Origin of Product

United States

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